molecular formula C6H12O B119985 Cyclohexan-d11-ol CAS No. 93131-17-0

Cyclohexan-d11-ol

Cat. No. B119985
CAS RN: 93131-17-0
M. Wt: 111.23 g/mol
InChI Key: HPXRVTGHNJAIIH-KAFHOZLVSA-N
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Description

Cyclohexan-d11-ol, also known as Cyclohexyl alcohol-d11, is a deuterated compound with the molecular formula C6HD11O and a molecular weight of 111.23 . It is used as a general organic chemical solvent and as a precursor in the synthesis of nylon .


Molecular Structure Analysis

The molecular structure of Cyclohexan-d11-ol consists of a cyclohexane ring with one hydrogen atom replaced by a hydroxyl group and 11 hydrogen atoms replaced by deuterium . The SMILES string representation of the molecule is [2H]C1([2H])C([2H])([2H])C([2H])([2H])C([2H])(O)C([2H])([2H])C1([2H])[2H] .


Physical And Chemical Properties Analysis

Cyclohexan-d11-ol has a boiling point of 160-161°C, a melting point of 20-22°C, and a density of 1.052 g/mL at 25°C .

Scientific Research Applications

Degradation and Oxidation of Cyclohexane

Research on cyclohexane degradation and oxidation is crucial for understanding the environmental impact and potential bioremediation strategies of cycloalkanes. For instance, Salamanca and Engesser (2014) isolated two strains capable of degrading cyclohexane, showing the potential for bioremediation applications. Their study highlights the enzymatic pathways involved in cyclohexane to cyclohexanol conversion, an essential step in the microbial degradation process (Salamanca & Engesser, 2014). Similarly, the study on the metabolism of cyclohexane carboxylate by "Syntrophus aciditrophicus" indicates the biochemical transformations cyclohexane undergoes in syntrophic associations, furthering our understanding of cyclohexane's role in microbial ecosystems (Elshahed et al., 2001).

Catalytic Oxidation for Chemical Synthesis

Cyclohexanol and its derivatives are key intermediates in chemical synthesis. The catalytic oxidation of cyclohexane to adipic acid, a precursor for nylon production, demonstrates the importance of cyclohexane derivatives in industrial chemistry. The study by d’Alessandro et al. (2001) on mono-persulfate oxidation of cyclohexane emphasizes the role of catalysts in achieving selective and efficient conversion to adipic acid, showcasing the relevance of cyclohexane derivatives in green chemistry applications (d’Alessandro et al., 2001).

Functionalization and Reactivity Studies

The functionalization and study of cyclohexane's reactivity on surfaces provide insights into its chemical properties and potential applications in materials science. The interaction of cyclohexane and its dehydrogenated derivatives with graphene, as investigated by Sayin, Toffoli, and Ustunel (2015), reveals the potential for using cyclohexane derivatives in modifying material surfaces for enhanced chemical reactivity or selectivity (Sayin, Toffoli, & Ustunel, 2015).

Biotechnological Applications

The discovery of novel enzymes for cyclohexane oxidation opens new pathways for biotechnological applications, such as biofuel production and biocatalysis. The identification and functional expression of cytochrome P450 monooxygenase genes for efficient cyclohexane to cyclohexanol oxidation highlight the potential of genetic engineering in enhancing biocatalytic processes (Karande et al., 2016).

properties

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c7-6-4-2-1-3-5-6/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXRVTGHNJAIIH-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480074
Record name Cyclohexan-d11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexan-d11-ol

CAS RN

93131-17-0
Record name Cyclohexan-d11-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93131-17-0
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Synthesis routes and methods I

Procedure details

Adipic acid is an important commodity in the chemical industry, particularly for consumption as a comonomer in the synthesis of polymers. Adipic acid is obtained by oxidation of cyclohexane or cyclohexanol on a commercial scale.
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Synthesis routes and methods II

Procedure details

With respect to the manner of the hydration reaction, there is no particular limitation; the reaction can be performed in either of continuous and batchwise manners. The hydration reaction is generally performed as follows. Cyclohexene is added to a catalyst slurry comprising a hydration catalyst and water to effect hydration of cyclohexene in a suspension state to obtain a reaction mixture comprising an aqueous phase comprised of the catalyst slurry and an oil phase comprised of cyclohexanol produced and the cyclohexene remaining unreacted. The oil phase is phase-separated from the aqueous phase, and provided to a separation step. The aqueous phase containing the hydration catalyst can be recycled as the catalyst slurry to the reactor. In the hydration reaction, a small amount of methylcyclopentene is generally formed as a by-product as well as cyclohexanol as the desired intermediate. The oil phase, which contains the cyclohexanol, the methylcyclopentene and the cyclohexene, is separated into a high boiling point component containing cyclohexanol and a low boiling point component containing cyclohexene by a customary method, such as distillation. If desired, the separated cyclohexanol can be further subjected to treatment for isolation, thereby obtaining a cyclohexanol having a desired purity. In such a case, it is preferred that the obtained cyclohexanol has a purity of 99% or more. In general, it is preferred that the unreacted cyclohexene which is separated from cyclohexanol is subjected to treatment for isolation so as to obtain cyclohexene having a desired purity, followed by recycling thereof to the reactor.
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Synthesis routes and methods III

Procedure details

The present invention is directed to an antimicrobial composition and a method of using said composition, comprising an antimicrobially effective amount of DTEA and an amount of 1-butanol, cyclohexanol, hexyl alcohol, isobutanol, ethylene glycol phenyl ether, propylene glycol phenyl ether, or a mixture thereof effective to result in the antimicrobial composition having a freezing point of less than 0° C. at atmospheric pressure.
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